molecular formula C14H19NO3 B2886595 (2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid CAS No. 1308925-09-8

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid

Cat. No. B2886595
CAS RN: 1308925-09-8
M. Wt: 249.31
InChI Key: KGSUAYOKUTTZHA-SECBINFHSA-N
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Description

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid, also known as TBBPA, is a chemical compound that is widely used as a flame retardant in various consumer products such as electronic devices, plastics, and textiles. TBBPA is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Self-assembly and Molecular Arrays

One of the notable applications involves the self-assembly directed by NH⋅⋅⋅O hydrogen bonding, leading to new layered molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines. These arrays are formed through cocrystallization, yielding hydrogen-bonded motifs that incorporate extensive networks of hydrogen bonds, crucial for constructing three-dimensional molecular structures. Such assemblies have implications for the development of novel materials with specific molecular orientations and properties (Armstrong et al., 2002).

Fluorinated Amino Acids in Medicinal Chemistry

The synthesis and application of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline as novel amino acids have been demonstrated. These compounds exhibit distinct conformational preferences and are detectable by 19F NMR, suggesting their utility in probes and medicinal chemistry for sensitive applications, potentially offering a new avenue for the design of peptidomimetic drugs or diagnostic agents (Tressler & Zondlo, 2014).

Hydrogen Bonding in Unnatural Amino Acids

Research into unnatural amino acids, such as those mimicking tripeptide β-strand configurations and forming β-sheet-like hydrogen-bonded dimers, highlights the potential for designing peptides with specific folding patterns. This area is significant for understanding protein folding mechanisms and designing peptides with predetermined three-dimensional structures for therapeutic applications (Nowick et al., 2000).

Steric Effects in Chemistry

Investigations into the steric effects and steric inhibition of resonance in compounds like 2-tert-butylbenzoic acid elucidate how molecular structure impacts chemical reactivity. This research is crucial for understanding reaction mechanisms and designing molecules with desired reactivity profiles, relevant across synthetic chemistry and material science (Böhm & Exner, 2001).

Magnetic Materials

The synthesis and magnetic studies of tetranuclear and pentanuclear compounds of the rare-earth metals using Schiff-base proligands demonstrate the creation of materials with specific magnetic properties. Such compounds are of interest for developing new magnetic materials, which are essential for storage media, sensors, and other technological applications (Yadav et al., 2015).

properties

IUPAC Name

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-9(13(17)18)15-12(16)10-5-7-11(8-6-10)14(2,3)4/h5-9H,1-4H3,(H,15,16)(H,17,18)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUAYOKUTTZHA-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-[(4-tert-butylbenzoyl)amino]propanoic acid

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